Quinolactacin B

説明

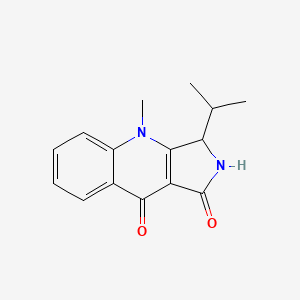

Structure

3D Structure

特性

分子式 |

C15H16N2O2 |

|---|---|

分子量 |

256.30 g/mol |

IUPAC名 |

4-methyl-3-propan-2-yl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C15H16N2O2/c1-8(2)12-13-11(15(19)16-12)14(18)9-6-4-5-7-10(9)17(13)3/h4-8,12H,1-3H3,(H,16,19) |

InChIキー |

YCGFIOZHNUQYSK-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |

同義語 |

quinolactacin B |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Quinolactacin B from Penicillium sp.: A Technical Guide

Abstract

Quinolactacin B, a novel quinolone alkaloid, was first discovered as a secondary metabolite produced by the fungus Penicillium sp. EPF-6. This fungus was originally isolated from the larvae of the mulberry pyralid, Margaronia pyloalis Welker.[1] this compound is part of a larger family of related compounds, including Quinolactacin A and C, all of which possess a unique quinolone skeleton fused with a γ-lactam ring.[1] These compounds have garnered interest in the scientific community due to their potential biological activities, including the inhibition of tumor necrosis factor (TNF) production. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and logical diagrams to aid researchers and drug development professionals in their understanding of this promising natural product.

Introduction

The genus Penicillium is a well-known source of a diverse array of secondary metabolites with a wide range of biological activities. The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine and highlighted the pharmacological potential of this fungal genus. Since then, numerous other bioactive compounds have been isolated from various Penicillium species, contributing significantly to drug discovery and development.

In 2000, a research group in Japan reported the discovery of a new family of quinolone compounds, designated as quinolactacins, from the fermentation broth of Penicillium sp. EPF-6.[1] Among these, this compound (C₁₅H₁₆N₂O₂) was identified and its structure elucidated. This guide will focus specifically on the technical aspects of this compound's discovery and isolation.

Discovery and Strain Identification

The producing microorganism, Penicillium sp. EPF-6, was isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker). The initial screening of the fermentation broth of this fungal strain revealed the presence of novel compounds with a quinolone skeleton. Subsequent characterization led to the identification of Quinolactacins A, B, and C.[1]

Fermentation and Production of this compound

While the specific fermentation protocol for Penicillium sp. EPF-6 to produce this compound has not been detailed in the readily available literature, a general methodology for the cultivation of Penicillium species for the production of secondary metabolites can be outlined. This protocol is based on common practices for fungal fermentation.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A pure culture of Penicillium sp. EPF-6 is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 25-28°C to allow for sufficient sporulation.

-

Seed Culture: A seed culture is initiated by inoculating a liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with spores from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C on a rotary shaker (e.g., 150-200 rpm) to generate a high density of mycelial biomass.

-

Production Culture: The production culture is started by inoculating a larger volume of the production medium with the seed culture (typically 5-10% v/v). The composition of the production medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals.

-

Incubation: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature (25-28°C) and agitation (150-200 rpm). The production of this compound would be monitored periodically by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of this compound

Following the fermentation period, the fungal biomass is separated from the culture broth by filtration. This compound, being a secondary metabolite, can be found in both the mycelium and the culture filtrate. Therefore, both fractions are typically extracted.

Experimental Protocol: Extraction and Purification

-

Extraction of Culture Filtrate: The culture filtrate is extracted with an organic solvent immiscible with water, such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the compound. The organic layers are then combined and concentrated under reduced pressure to yield a crude extract.

-

Extraction of Mycelium: The fungal mycelium is dried and then extracted with a suitable organic solvent, such as methanol or acetone. The solvent is then evaporated to yield a crude mycelial extract.

-

Chromatographic Purification: The crude extracts are subjected to a series of chromatographic steps to isolate this compound. A common purification workflow is as follows:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove closely related impurities.

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Structure Elucidation and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques. The molecular formula was determined by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS.[1] The detailed connectivity and stereochemistry were established through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY experiments.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Melting Point | 260-263 °C (decomposed) | [1] |

| Optical Rotation | [α]D²⁵ -130° (c 0.1, DMSO) | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

Spectroscopic Data

While the complete raw spectral data is not fully available in the initial publications, the key techniques used for the structural determination of this compound are summarized below.

| Spectroscopic Technique | Information Obtained |

| FAB-MS / HRFAB-MS | Determination of molecular weight and elemental composition. |

| ¹H NMR | Information on the number and chemical environment of protons. |

| ¹³C NMR | Information on the number and chemical environment of carbon atoms. |

| COSY | Identification of proton-proton spin-spin couplings. |

| HMBC | Determination of long-range proton-carbon correlations, key for establishing the carbon skeleton. |

| NOESY | Information on through-space proton-proton interactions, crucial for determining the relative stereochemistry. |

Biosynthetic Pathway

The biosynthetic pathway for quinolactacins in Penicillium has been investigated, particularly for the related compound Quinolactacin A. The pathway is believed to involve a non-ribosomal peptide synthetase (NRPS) system. The quinolone core is derived from L-tryptophan, and the γ-lactam ring is formed from an amino acid precursor.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Spectroscopic Analysis

Caption: Spectroscopic analysis for structure elucidation.

Conclusion

This compound represents an interesting member of the growing family of bioactive natural products isolated from Penicillium species. Its unique chemical structure and initial biological activity data suggest that it and its analogs may serve as valuable lead compounds in drug discovery programs. The methodologies outlined in this technical guide provide a foundation for researchers to further explore the production, isolation, and biological potential of this intriguing fungal metabolite. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

An In-Depth Technical Guide to the Core Physicochemical Properties of Quinolactacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin B is a fungal metabolite first isolated from Penicillium sp. EPF-6. It belongs to a class of novel quinolone compounds characterized by a unique quinolone skeleton fused with a γ-lactam ring.[1][2] This structural motif has garnered significant interest within the scientific community due to the diverse biological activities exhibited by related compounds, including the inhibition of tumor necrosis factor-alpha (TNF-α) and acetylcholinesterase (AChE). This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known and potential biological activities.

Physicochemical Properties

The core physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Reference |

| Appearance | White powder | [1] |

| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 256.29 g/mol | [1] |

| Melting Point | 260-263 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and methanol. | |

| UV-Vis Spectroscopy (in Methanol) | λmax 228, 280, 290, 328, 340 nm | [1] |

| Infrared (IR) Spectroscopy (KBr) | νmax 3400, 1690, 1640, 1600, 1560 cm⁻¹ | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆, are presented below. These chemical shifts are critical for the unambiguous identification of the molecule.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 2 | 168.9 | |

| 3 | 59.8 | 4.25 (d, 8.1) |

| 4 | 33.7 | 2.55 (m) |

| 5 | 11.6 | 0.95 (t, 7.3) |

| 6 | 21.0 | 1.45 (m), 1.65 (m) |

| 7 | 124.9 | 7.50 (d, 8.3) |

| 8 | 122.9 | 7.25 (t, 7.6) |

| 9 | 131.8 | 7.65 (t, 7.6) |

| 10 | 115.8 | 8.05 (d, 8.3) |

| 11 | 177.8 | |

| 4a | 139.9 | |

| 5a | 121.5 | |

| 10a | 127.9 | |

| 11a | 141.2 | |

| N-CH₃ | 29.5 | 3.55 (s) |

Data sourced from Takahashi et al. (2000).[1]

Experimental Protocols

This section details the methodologies for the key experiments used in the characterization of this compound.

Isolation and Purification

This compound is a secondary metabolite produced by the fungus Penicillium sp. EPF-6. A general workflow for its isolation and purification is as follows:

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the analysis and purification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Supelcosil ABZ+plus (or a similar C18 reversed-phase column).[1]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (20:80, v/v).[1]

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.

-

Detection: UV detection at one of the absorption maxima, for instance, 280 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and diluted with the mobile phase. The sample should be filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Data Acquisition: Standard pulse programs for ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are utilized to obtain a complete structural assignment.

Biological Activity and Signaling Pathways

Quinolactacins have been reported to exhibit several biological activities, including the inhibition of TNF-α production and acetylcholinesterase.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

While the specific mechanism of TNF-α inhibition by this compound has not been fully elucidated, studies on other quinolone antibiotics provide a potential model. For instance, the quinolone antibiotic sitafloxacin has been shown to inhibit the release of TNF-α by suppressing the phosphorylation and activity of TNF-α converting enzyme (TACE).[3][4] TACE is a key enzyme responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. A hypothetical signaling pathway for this inhibition is depicted below.

Acetylcholinesterase (AChE) Inhibition

Several quinolactacin derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for diseases such as Alzheimer's disease.

Experimental Protocol for AChE Inhibition Assay (Ellman's Method):

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Purified acetylcholinesterase enzyme.

-

Buffer solution (e.g., phosphate buffer, pH 8.0).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the test compound (this compound) at various concentrations.

-

Add the AChE enzyme to each well and incubate.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Conclusion

This compound presents a fascinating molecular scaffold with promising, yet not fully explored, biological potential. This guide has consolidated the available data on its fundamental physicochemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its precise mechanisms of action, particularly in relation to TNF-α and acetylcholinesterase inhibition, will be a critical step in unlocking its therapeutic potential. The information and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of natural product chemistry and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sitafloxacin reduces tumor necrosis factor alpha (TNFα) converting enzyme (TACE) phosphorylation and activity to inhibit TNFα release from lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Quinolactacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin B, a fungal alkaloid belonging to the quinolactacin family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its inhibitory effects on acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production. This document synthesizes available data, outlines relevant experimental methodologies, and presents visual representations of the pertinent biological pathways to facilitate further research and drug development efforts.

Introduction

Quinolactacins are a class of natural products first isolated from Penicillium sp.. Structurally, they feature a quinolone skeleton fused to a γ-lactam ring. While various members of this family have been studied, this compound has been identified as a molecule of interest due to its potential therapeutic applications. Initial studies have pointed towards two primary biological activities: the inhibition of the enzyme acetylcholinesterase and the suppression of the pro-inflammatory cytokine, tumor necrosis factor-alpha.

Core Mechanisms of Action

Current research indicates that this compound likely exerts its biological effects through at least two distinct mechanisms:

-

Enzyme Inhibition: this compound has been reported to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

-

Cytokine Modulation: The compound has also been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key regulator of inflammation.

Further investigation is required to fully elucidate the specific molecular interactions and downstream consequences of these activities.

Quantitative Analysis of Bioactivity

While the qualitative inhibitory activities of the broader quinolactacin class have been described, specific quantitative data for this compound remains limited in publicly available literature. The following table summarizes the known biological activities of the quinolactacin family, highlighting the need for further quantitative studies on this compound.

| Compound | Target/Activity | IC50/Ki Value | Reference |

| Quinolactacin A1 | Acetylcholinesterase | Not Reported | [1] |

| Quinolactacin A2 | Acetylcholinesterase | Not Reported | [1] |

| Quinolactacins | TNF-α Production | Not Reported | [2] |

Note: The lack of specific IC50 or Ki values for this compound underscores a significant knowledge gap that future research should aim to address.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section outlines standardized experimental protocols for assessing its inhibitory effects on acetylcholinesterase and TNF-α production.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and screening for inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions to be tested.

-

In a 96-well plate, add 25 µL of each concentration of this compound solution. Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (solvent only).

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE solution to each well and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding 25 µL of the substrate, ATCI solution, to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Production Inhibition Assay

This cell-based assay is used to assess the ability of a compound to inhibit the production of TNF-α from immune cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

-

Prepare a stock solution of this compound and a series of dilutions in cell culture medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (solvent only).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 4-24 hours).

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the potential molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of neurodegenerative and inflammatory diseases. However, the current body of research lacks the specific quantitative data and detailed mechanistic studies required to fully realize its potential. Future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the precise IC50 and/or Ki values of this compound against acetylcholinesterase and its effect on TNF-α production in various cell models.

-

Target Deconvolution: Identifying the direct molecular target(s) of this compound within the TNF-α signaling pathway.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

By addressing these key areas, the scientific community can build a more complete understanding of this compound's mechanism of action and pave the way for its potential clinical application.

References

Unraveling the Architecture of Quinolactacin B: A Spectroscopic and Structural Deep Dive

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the structure elucidation of Quinolactacin B, a novel quinolone alkaloid. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular architecture.

This compound, a natural product isolated from the fermentation broth of Penicillium sp. EPF-6, has garnered interest due to its unique heterocyclic structure and biological activity.[1][2] Its core is a novel quinolone skeleton fused with a γ-lactam ring.[1][2] This guide will systematically present the key data and methodologies that led to the complete structural assignment of this intriguing molecule.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental properties. Its molecular formula was determined to be C₁₅H₁₆N₂O₂ by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and further confirmed by High-Resolution Mass Spectrometry (HRMS).[1] The molecule presents as a white powder with a melting point of 260-263 °C (decomposition). The specific rotation was measured as [α]D²⁵ -120° (c 0.1, MeOH), indicating its chiral nature.

Spectroscopic Data Summary

The structural elucidation of this compound heavily relied on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key quantitative data are summarized in the tables below for ease of comparison and reference.

| Technique | Observed Data |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Appearance | White Powder |

| Melting Point | 260-263 °C (dec.) |

| Specific Rotation | [α]D²⁵ -120° (c 0.1, MeOH) |

| UV λmax (MeOH) | 225, 270, 280, 328 nm |

| IR (KBr) νmax | 3400, 1695, 1650, 1610 cm⁻¹ |

Table 1: Physicochemical Properties of this compound

| Position | ¹³C Chemical Shift (δc, ppm) in DMSO-d₆ | ¹H Chemical Shift (δH, ppm), Multiplicity (J in Hz) in DMSO-d₆ | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | - | - | - | - |

| 2 | - | 8.09 (br s, NH) | - | 3-H, 1'-H, 2'-CH₃ |

| 3 | 58.2 (d) | 4.81 (d, 7.8) | C-2, C-3a, C-4, C-9b | 2-NH, 1'-H, 2'-CH₃ |

| 3a | 129.0 (s) | - | - | - |

| 4 | 176.5 (s) | - | - | - |

| 4a | 140.2 (s) | - | - | - |

| 5 | 122.1 (d) | 7.82 (d, 8.3) | C-4, C-6, C-8a | 6-H |

| 6 | 123.4 (d) | 7.32 (t, 7.8) | C-5, C-7, C-8, C-8a | 5-H, 7-H |

| 7 | 131.9 (d) | 7.62 (t, 7.8) | C-5, C-6, C-8, C-8a | 6-H, 8-H |

| 8 | 115.7 (d) | 7.48 (d, 8.3) | C-6, C-7, C-8a | 7-H |

| 8a | 138.0 (s) | - | - | - |

| 9 | 164.2 (s) | - | - | - |

| 9a | 118.8 (s) | - | - | - |

| 9b | 36.0 (q) | 3.84 (s, N-CH₃) | C-4a, C-9, C-9a | 5-H |

| 1' | 31.8 (d) | 2.45 (m) | C-3, C-2', C-3' | 2-NH, 3-H, 2'-CH₃, 3'-CH₃ |

| 2' | 17.5 (q) | 1.14 (d, 6.8) | C-1', C-3' | 2-NH, 3-H, 1'-H, 3'-CH₃ |

| 3' | 20.8 (q) | 0.85 (d, 6.8) | C-1', C-2' | 1'-H, 2'-CH₃ |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) and Key 2D NMR Correlations

Experimental Protocols

The successful elucidation of this compound's structure was contingent on meticulous experimental procedures for its isolation and characterization.

Isolation of this compound

-

Fermentation: Penicillium sp. EPF-6 was cultured in a suitable broth medium. The fermentation was carried out under controlled conditions of temperature, pH, and aeration to optimize the production of secondary metabolites.

-

Extraction: The culture broth was filtered to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.

-

Chromatographic Purification: The crude ethyl acetate extract was subjected to a series of chromatographic techniques for purification. This multi-step process involved:

-

Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable mobile phase, such as a mixture of acetonitrile and water, to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional spectra to identify the proton and carbon environments.

-

COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helped in connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): This technique was initially used to determine the molecular weight of this compound.

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This was used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

-

UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a KBr pellet to identify the functional groups present, such as carbonyls and N-H bonds.

Structure Elucidation Workflow and Key Correlations

The elucidation of the planar structure and relative stereochemistry of this compound was a systematic process involving the integration of data from various spectroscopic experiments.

Caption: Workflow for the structure elucidation of this compound.

The key to assembling the molecular puzzle of this compound lay in the interpretation of the 2D NMR data. The HMBC correlations were pivotal in connecting the quinolone core, the γ-lactam ring, and the isopropyl group. For instance, the correlation between the N-methyl protons (δH 3.84) and carbons C-4a, C-9, and C-9a confirmed the position of the methyl group on the quinolone nitrogen. Similarly, correlations from the protons of the isopropyl group to the methine carbon of the lactam ring established their connectivity.

The relative stereochemistry at the chiral centers was determined through NOESY experiments. Significant Nuclear Overhauser Effects (NOEs) were observed between the proton at position 3 (3-H) and the protons of the isopropyl group (1'-H and 2'-CH₃), as well as the amide proton (2-NH). These spatial correlations indicated that these groups are on the same face of the γ-lactam ring.

Caption: Key 2D NMR correlations for this compound structure.

Conclusion

The structure of this compound was unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments like COSY, HMBC, and NOESY, provided the necessary information to determine the connectivity and relative stereochemistry of this novel fungal metabolite. This foundational knowledge is critical for further research into its biological activities and potential applications in drug development. The enantioselective total synthesis of (S)-(-)-quinolactacin B has further confirmed the absolute configuration of the natural product.[3]

References

Quinolactacin B: A Preliminary Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin B belongs to a family of quinolone alkaloids of fungal origin. These compounds, including the closely related Quinolactacin A, have garnered interest for their potential therapeutic applications. Initial studies have revealed that quinolactacins can modulate key biological pathways, suggesting a potential for development in areas such as anti-inflammatory and neuroprotective therapies. This technical guide provides a summary of the preliminary data on this compound's therapeutic potential, focusing on its known biological activities, and where data is lacking, drawing inferences from closely related analogs.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the initial discovery and evaluation of the quinolactacin family provide valuable insights. Quinolactacin A, a closely related analog, has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α)[1]. Furthermore, other derivatives such as Quinolactacin H have demonstrated potent anti-biofilm activity against Pseudomonas aeruginosa[2].

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| Quinolactacin A | TNF-α Production Inhibition | Lipopolysaccharide-stimulated murine peritoneal macrophages | Not specified | [2] |

| Quinolactacin A1 & A2 | Acetylcholinesterase Inhibition | Data not available for B | [3] | |

| (S)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | Crystal Violet Staining | 16.7 μM | [2] |

| (R)-Quinolactacin-H | P. aeruginosa Biofilm Inhibition | Crystal Violet Staining | 24.5 μM | [2] |

| (S)-Quinolactacin-H | P. aeruginosa Biofilm Dispersion | Crystal Violet Staining | DC50 = 42.2 μM | |

| (R)-Quinolactacin-H | P. aeruginosa Biofilm Dispersion | Crystal Violet Staining | DC50 = 47.1 μM |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities of related quinolactacins, the following standard assays would be employed.

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of this compound.

Objective: To determine the concentration at which this compound inhibits 50% of TNF-α production (IC50) in stimulated immune cells.

General Protocol:

-

Cell Culture: Murine peritoneal macrophages or a suitable macrophage-like cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and secretion of TNF-α.

-

Treatment: Cells are co-incubated with varying concentrations of this compound.

-

Quantification of TNF-α: After a set incubation period, the cell culture supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.

-

Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to a vehicle-treated control. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is relevant for assessing the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease.

Objective: To determine the IC50 value of this compound for the inhibition of acetylcholinesterase activity.

General Protocol (Ellman's Method):

-

Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase (from electric eel or human recombinant) and a solution of the substrate, acetylthiocholine iodide (ATCI), are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.

-

Inhibition Reaction: The enzyme is pre-incubated with various concentrations of this compound.

-

Enzymatic Reaction: The reaction is initiated by the addition of ATCI and DTNB. The acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Spectrophotometric Measurement: The rate of the color change is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined from a plot of inhibition percentage versus the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of the quinolone class of compounds and the observed effects of quinolactacins, several potential mechanisms and pathways can be hypothesized.

Inhibition of Pro-inflammatory Cytokine Production

The reported inhibition of TNF-α production by Quinolactacin A suggests that this compound may also exert its anti-inflammatory effects by modulating the signaling pathways that lead to the transcription and translation of pro-inflammatory cytokines. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

General Quinolone Mechanism of Action

As a quinolone derivative, this compound may share the general mechanism of action of this class of compounds, which involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death. This provides a rationale for investigating the antibacterial potential of this compound.

Conclusion and Future Directions

The preliminary evidence surrounding the quinolactacin family of natural products, particularly the demonstrated anti-inflammatory and acetylcholinesterase inhibitory activities of its members, suggests that this compound is a promising candidate for further therapeutic development. However, a significant gap in the literature exists regarding its specific biological activities and mechanisms of action.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound in a panel of anti-inflammatory and anticancer assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.

A comprehensive investigation into these areas will be crucial to fully unlock the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Properties of Quinolactacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin B, a member of the pyrroloquinoline alkaloid family, has been identified as a potential anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory properties, with a focus on its known inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). This document summarizes the available data, outlines relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates general methodologies for assessing anti-inflammatory activity, providing a framework for future research in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as other signaling molecules like nitric oxide (NO).

Quinolactacins are a family of natural products isolated from Penicillium species.[1][2] this compound, along with its structural analogs Quinolactacin A and C, was first isolated from the fermentation broth of Penicillium sp. EPF-6.[3] Initial biological activity screenings revealed that these compounds possess inhibitory activity against the production of TNF-α, a pivotal cytokine in the inflammatory response.[1][2] This finding has positioned this compound as a molecule of interest for the development of novel anti-inflammatory therapeutics.

This guide aims to consolidate the existing knowledge on the anti-inflammatory properties of this compound and to provide researchers with the necessary technical information to further investigate its therapeutic potential.

Known Anti-Inflammatory Activity of this compound

The primary reported anti-inflammatory activity of this compound is its ability to inhibit the production of TNF-α. This was observed in studies involving murine peritoneal macrophages and the macrophage-like cell line J774.1 stimulated with lipopolysaccharide (LPS).[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the robust production of pro-inflammatory cytokines.

Potential Mechanisms of Action: Key Signaling Pathways

The production of TNF-α in macrophages upon LPS stimulation is predominantly regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Although the precise molecular target of this compound within these pathways has not been elucidated, its ability to inhibit TNF-α production suggests a potential modulatory effect on one or more components of these cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF.

The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules activated by LPS. The phosphorylation and activation of p38 MAPK, in particular, play a crucial role in the post-transcriptional regulation of TNF-α production.

References

- 1. Nitric oxide acts in conjunction with proinflammatory cytokines to promote cell death in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Ecological Niche of Quinolactacin B: A Technical Whitepaper on its Role in Microbial Competition

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin B, a quinolone-γ-lactam hybrid alkaloid, is a secondary metabolite produced by the fungus Penicillium sp. EPF-6. This organism was first isolated from the larvae of the mulberry pyralid (Margaronia pyloalis Welker), suggesting an ecological niche intertwined with insect-fungal interactions. While direct bactericidal data for this compound is limited, evidence from closely related analogs, particularly Quinolactacin H, points towards a significant ecological role in microbial competition through the inhibition and dispersal of bacterial biofilms. This technical guide synthesizes the current understanding of this compound's ecological function, detailing its biosynthesis, biological activities with a focus on anti-biofilm properties, and the experimental protocols used to elucidate these functions. The data presented suggest that this compound's primary role in its natural environment is not as a classical antibiotic, but as a sophisticated agent for managing microbial communities.

Introduction: The Producing Organism and its Environment

This compound is a member of the quinolactacin family of novel quinolone compounds.[1] It is produced by Penicillium sp. EPF-6, a fungus isolated from an insect host, the mulberry pyralid larvae.[1][2] Penicillium species are ubiquitous fungi, known for their saprophytic lifestyles and their prolific production of a diverse array of secondary metabolites.[3] These compounds are not essential for primary growth but are crucial for survival and competition in complex microbial environments.[4] The production of bioactive compounds like quinolactacins is a key strategy for Penicillium to compete with bacteria and other fungi for resources.[5] The isolation of the producing fungus from an insect suggests that this compound may play a role in the interactions between the fungus, the insect host, and the host's microbiome.

Biosynthesis of Quinolactacins

The biosynthesis of the quinolactacin core structure has been elucidated and involves a non-ribosomal peptide synthetase (NRPS) pathway. The pathway begins with the amino acid L-tryptophan. The quinolone portion of the molecule is derived from L-tryptophan via the kynurenine pathway. This is followed by the action of NRPS enzymes that condense the quinolone precursor with an amino acid, such as L-isoleucine in the case of Quinolactacin A, to form the characteristic quinolone-γ-lactam hybrid structure.

Biological Activity and Ecological Role

While many quinolone compounds are known for their direct antibacterial activity, some quinolactacins, such as Quinolactacin H, have demonstrated weak direct antimicrobial effects.[6] However, these compounds exhibit potent activity against bacterial biofilms.[6] Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection from environmental stresses, including antibiotics.[6] By inhibiting the formation of biofilms or dispersing existing ones, this compound can effectively disrupt competing bacterial communities without necessarily killing the individual cells.

This anti-biofilm activity strongly suggests an ecological role for this compound in microbial competition and niche establishment. In its natural environment, whether in the soil or associated with an insect host, Penicillium sp. EPF-6 likely secretes this compound to gain a competitive advantage over bacteria. This allows the fungus to secure access to nutrients and space.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Penicillium - Wikipedia [en.wikipedia.org]

- 4. On the possible ecological roles of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penicillium Sp. | Viticulture and Enology [wineserver.ucdavis.edu]

- 6. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Quinolactacin B from Penicillium Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolactacins are a family of pyrroloquinoline-type natural products first isolated from Penicillium sp.[1][2][3]. These fungal metabolites, including Quinolactacin B, have garnered interest due to their potential biological activities, such as the inhibition of tumor necrosis factor (TNF) production[2][4]. Quinolactacins feature a distinctive quinolone-γ-lactam hybrid structure, which is considered a potential pharmacophore for therapeutic applications[5]. This document provides a detailed step-by-step method for the cultivation of Penicillium species and the subsequent extraction and purification of this compound.

Cultivation of Penicillium for this compound Production

The production of this compound requires the successful cultivation of a producing Penicillium strain. The following protocol outlines the general conditions for fermentation.

2.1. Media and Culture Conditions

Successful production of secondary metabolites is highly dependent on the culture medium and growth conditions[6]. Strains can be cultured in either solid-state or liquid fermentation. For extraction purposes, liquid submerged cultures are commonly used[7].

-

Inoculation: Inoculate the liquid culture medium with spores (e.g., 1 x 10⁷ spores per 100 ml) or a small volume of a seed culture (e.g., 10 ml of inoculum per 1 liter of medium)[8][9].

-

Fermentation: The culture is incubated for a period ranging from 8 to 30 days. Optimal production of secondary metabolites often occurs during the stationary phase of growth[8]. The flasks should be incubated on a rotary shaker to ensure adequate aeration[10].

Table 1: Example Penicillium Culture Parameters

| Parameter | Condition | Source(s) |

|---|---|---|

| Fungal Strain | Penicillium sp. ENP701, P. chrysogenum, P. citrinum | [1][3][8] |

| Culture Medium | Potato Dextrose Broth (PDB) or Glucose Yeast Peptone (GYP) | [8][11] |

| Temperature | 25-28 °C | [6][10] |

| Agitation | 120-200 rpm | [6][8][11] |

| Incubation Time | 8-30 days |[6][8][11] |

Experimental Protocol: Extraction of Crude this compound

The extraction process aims to separate the secondary metabolites from the culture medium and fungal biomass. Solvent extraction is the most common method employed[2].

3.1. Step 1: Harvesting and Separation

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration[11].

-

The culture filtrate (supernatant) contains the secreted secondary metabolites and is the primary source for extraction. The mycelium can also be freeze-dried and extracted separately, typically with methanol or acetone[11][12].

3.2. Step 2: Liquid-Liquid Solvent Extraction

-

Transfer the culture filtrate to a large separation funnel.

-

Add an immiscible organic solvent such as ethyl acetate (EtOAc) or chloroform (CHCl₃) to the filtrate. A common ratio is 1:1 (v/v) solvent to filtrate[10][13]. Ethyl acetate is often preferred due to its effectiveness and lower toxicity compared to other chlorinated solvents[12][14].

-

Shake the mixture vigorously for several minutes to ensure thorough mixing and transfer of the target compounds into the organic phase.

-

Allow the layers to separate. The organic solvent layer containing the metabolites is then collected.

-

Repeat the extraction process 2-3 times with fresh solvent to maximize the yield of the crude extract[8][12].

3.3. Step 3: Concentration

-

Combine all organic extracts.

-

Dry the extract over anhydrous magnesium sulfate or sodium sulfate to remove any residual water[2].

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the dry crude extract[8]. The crude extract will appear as a solid or semi-solid residue.

Table 2: Example Extraction Yields from Penicillium Culture Note: Data for this compound is not explicitly available in the provided results. The following data for other Penicillium metabolites is presented for illustrative purposes.

| Metabolite | Producing Strain | Starting Volume | Extraction Solvent | Crude Extract Yield | Purified Compound Yield | Source(s) |

|---|

| Citrinin | P. chrysogenum | 1 L | Chloroform | 1.1 g | 530 mg |[8] |

Experimental Protocol: Purification of this compound

Purification of the target compound from the crude extract is achieved through various chromatographic techniques. This is a multi-step process designed to isolate this compound from other metabolites[15][16].

4.1. Step 1: Initial Fractionation by Column Chromatography

-

Prepare a slurry of the crude extract with a small amount of silica gel[8].

-

Load the slurry onto a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).

-

Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient[17].

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest[18].

4.2. Step 2: Further Purification

-

Combine the fractions that show the presence of this compound.

-

Subject these combined fractions to further chromatographic separation. Common techniques include:

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size, using a solvent like methanol for elution[10].

-

Reverse-Phase Chromatography (RP-18): This technique separates compounds based on hydrophobicity, often using a methanol-water or acetonitrile-water gradient[10][18].

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC provides high resolution to isolate the pure compound[19][20].

-

4.3. Step 3: Purity Assessment

-

Analyze the final purified fractions by analytical HPLC to confirm purity.

-

Characterize the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-ESI-MS) to confirm its identity as this compound[3][19].

Visualizations: Workflows and Diagrams

Caption: Overall workflow for this compound extraction and purification.

Caption: Diagram of the liquid-liquid extraction process.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Penicillin production in industrial strain Penicillium chrysogenum P2niaD18 is not dependent on the copy number of biosynthesis genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ecoxtract.com [ecoxtract.com]

- 14. mdpi.com [mdpi.com]

- 15. JSM Central || Article Info [jsmcentral.org]

- 16. jag.journalagent.com [jag.journalagent.com]

- 17. iipseries.org [iipseries.org]

- 18. moravek.com [moravek.com]

- 19. One-step Bio-guided Isolation of Secondary Metabolites from the Endophytic Fungus Penicillium crustosum Using High-resolution Semi-preparative HPLC - Alfattani - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 20. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application of Quinolactacin B in Acetylcholinesterase Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin B, a member of the quinolactacin family of alkaloids, has garnered interest within the scientific community for its potential biological activities. While research has highlighted the role of related compounds like Quinolactacin A as an acetylcholinesterase (AChE) inhibitor, specific data on this compound's efficacy and mechanism in this context remains an area of active investigation. This document provides a detailed protocol for evaluating the acetylcholinesterase inhibitory potential of this compound, based on established methodologies such as the Ellman method. Additionally, it outlines the necessary materials, data analysis procedures, and a conceptual framework for understanding the potential mechanism of action.

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The exploration of novel AChE inhibitors, such as quinoline alkaloids, is a significant focus in drug discovery.

Data Presentation

Currently, specific quantitative data for the acetylcholinesterase inhibitory activity of this compound is not extensively available in peer-reviewed literature. To facilitate future comparative studies, it is recommended that all experimental data be meticulously recorded and presented in a clear, tabular format.

Table 1: Example Data Table for Acetylcholinesterase Inhibition Assay

| Concentration of this compound (µM) | Absorbance (412 nm) | % Inhibition |

| 0 (Control) | Value | 0 |

| Concentration 1 | Value | Value |

| Concentration 2 | Value | Value |

| Concentration 3 | Value | Value |

| Concentration 4 | Value | Value |

| Concentration 5 | Value | Value |

| IC₅₀ (µM) | - | Calculated Value |

Experimental Protocols

The following protocol is a detailed methodology for an in vitro acetylcholinesterase inhibition assay, adapted from the widely used Ellman's method. This colorimetric assay is suitable for determining the inhibitory potential of compounds like this compound.

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (of known purity)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.

-

ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh.

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is below 1% to avoid solvent effects.

-

Positive Control Solutions: Prepare serial dilutions of the positive control (e.g., Donepezil) in a similar manner to the test compound.

Assay Procedure

-

Plate Setup: In a 96-well microplate, add the following reagents in the specified order:

-

Blank: 180 µL of phosphate buffer + 10 µL of DMSO + 10 µL of ATCI solution.

-

Control (No Inhibitor): 170 µL of phosphate buffer + 10 µL of DMSO + 10 µL of AChE solution.

-

Test Sample: 170 µL of phosphate buffer + 10 µL of this compound test solution + 10 µL of AChE solution.

-

Positive Control: 170 µL of phosphate buffer + 10 µL of positive control solution + 10 µL of AChE solution.

-

-

Pre-incubation: Add 10 µL of DTNB solution to all wells except the blank. Mix gently and incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

The percentage of inhibition can be calculated using the following formula:

% Inhibition = [(V_control - V_sample) / V_control] x 100

Where:

-

V_control is the reaction rate of the control (no inhibitor).

-

V_sample is the reaction rate in the presence of this compound.

-

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Signaling Pathway: Acetylcholinesterase Action and Inhibition

This diagram depicts the basic mechanism of acetylcholine hydrolysis by acetylcholinesterase and how inhibitors like this compound are hypothesized to interfere with this process.

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Application Note and Protocol: Assessing TNF Production Inhibition by Quinolactacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] Consequently, the inhibition of TNF-α production represents a key therapeutic strategy for these conditions.[2] Quinolactacin B is a novel quinolone compound that has been identified as an inhibitor of TNF-α production.[3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

The primary signaling pathway leading to TNF-α transcription is the Nuclear Factor-kappa B (NF-κB) pathway.[] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[5] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α.[5] This protocol will therefore also include methods to investigate the effect of this compound on this critical signaling pathway.

Materials and Methods

Cell Culture

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation and is known to produce significant amounts of TNF-α upon stimulation with LPS.[8][9]

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Reagents

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Reagents for ELISA, Western Blotting, and qPCR (as detailed in the respective protocols)

Experimental Protocols

Assessment of this compound Cytotoxicity

Prior to assessing its anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[8]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Viability Assay: Assess cell viability using a standard MTT or similar colorimetric assay.

-

Data Analysis: Calculate the percentage of viable cells compared to the vehicle control. Select the highest concentrations that show minimal cytotoxicity (e.g., >95% viability) for subsequent experiments.

Measurement of TNF-α Protein Production by ELISA

This protocol quantifies the amount of secreted TNF-α protein in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.[8] Include the following controls:

-

Untreated cells (negative control)

-

Cells treated with LPS only (positive control)

-

Cells treated with this compound only

-

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform a sandwich ELISA for murine TNF-α according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.

Measurement of TNF-α mRNA Expression by qPCR

This protocol measures the effect of this compound on the transcription of the TNF-α gene.

-

Cell Seeding and Treatment: Follow steps 1-3 from the ELISA protocol, but with a shorter LPS stimulation time (e.g., 4 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA purification kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using primers specific for murine TNF-α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.

Analysis of NF-κB Pathway Activation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes) to observe the dynamics of IκBα phosphorylation and degradation.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα and total IκBα levels to the loading control.

Data Presentation

Table 1: Effect of this compound on TNF-α Protein Production

| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |

| Control | 0 | < 15.6 | - |

| LPS (100 ng/mL) | 0 | 2548 ± 152 | 0 |

| LPS + this compound | 1 | 1875 ± 98 | 26.4 |

| LPS + this compound | 10 | 982 ± 75 | 61.5 |

| LPS + this compound | 25 | 451 ± 42 | 82.3 |

Table 2: Effect of this compound on TNF-α mRNA Expression

| Treatment | This compound (µM) | Relative TNF-α mRNA Expression (Fold Change) |

| Control | 0 | 1.0 |

| LPS (100 ng/mL) | 0 | 45.2 ± 3.8 |

| LPS + this compound | 10 | 21.7 ± 2.1 |

| LPS + this compound | 25 | 8.9 ± 1.2 |

Table 3: Densitometric Analysis of IκBα Phosphorylation and Degradation

| Treatment | Stimulation Time (min) | Relative p-IκBα/β-actin Ratio | Relative IκBα/β-actin Ratio |

| Control | 0 | 0.1 ± 0.02 | 1.0 ± 0.05 |

| LPS (100 ng/mL) | 15 | 2.8 ± 0.3 | 0.2 ± 0.03 |

| LPS + this compound (25 µM) | 15 | 0.9 ± 0.1 | 0.8 ± 0.06 |

Visualizations

Caption: Experimental workflow for assessing TNF-α inhibition.

References

- 1. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Biofilm Inhibition Assay Using Quinolactacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, contributing to persistent and chronic infections. The development of novel anti-biofilm agents is a critical area of research in the fight against antimicrobial resistance.

Quinolactacins are a class of natural products that have demonstrated various biological activities. Recent studies have highlighted the potential of Quinolactacin B and its analogs, such as Quinolactacin-H, as potent inhibitors of biofilm formation, particularly against pathogens like Pseudomonas aeruginosa.[1] These compounds have been shown to not only prevent the formation of new biofilms but also to disperse pre-existing ones.[1] This application note provides a detailed protocol for establishing a robust and reproducible in vitro assay to screen and characterize the biofilm inhibitory properties of this compound and other potential anti-biofilm candidates using the crystal violet staining method.[2][3][4][5][6]

Signaling Pathways in Biofilm Formation

The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. A key regulatory mechanism is quorum sensing (QS) , a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[7] In many Gram-negative bacteria, QS relies on the production and detection of signaling molecules like N-acyl-homoserine lactones (AHLs).[7][8] As the bacterial population grows, the concentration of these signaling molecules increases, triggering a cascade of gene expression that leads to the production of EPS components and other factors essential for biofilm maturation.[7]

Another critical intracellular signaling molecule is bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) .[7] High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle by positively regulating the synthesis of adhesins and EPS, while downregulating motility.[7] The interplay between quorum sensing and c-di-GMP signaling pathways is crucial in orchestrating the transition from a planktonic (free-swimming) to a biofilm mode of existence.[7][9] While the precise mechanism of this compound is a subject of ongoing investigation, it is hypothesized to interfere with these key signaling pathways, thereby disrupting biofilm formation.[1]

Figure 1: Simplified signaling pathway in bacterial biofilm formation.

Experimental Protocols

This section details the methodology for assessing the efficacy of this compound in inhibiting and dispersing bacterial biofilms. The most common and accessible method for quantifying biofilm mass is the crystal violet (CV) staining assay.[2][3][4][5][6]

Materials and Reagents

-

Bacterial Strain: e.g., Pseudomonas aeruginosa PAO1

-

Growth Media: Luria-Bertani (LB) Broth or Tryptic Soy Broth (TSB)

-

This compound: Stock solution of known concentration (e.g., in DMSO)

-

Control Compound: Vehicle control (e.g., DMSO) and a known biofilm inhibitor (optional)

-

Sterile 96-well flat-bottom microtiter plates

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Crystal Violet Solution: 0.1% (w/v) in sterile distilled water

-

Solubilizing Agent: 30-33% Acetic Acid or 95% Ethanol

-

Plate reader (spectrophotometer) capable of reading absorbance at 570-595 nm

-

Pipettes and sterile tips

-

Incubator

Protocol 1: Biofilm Inhibition Assay

This protocol is designed to assess the ability of this compound to prevent the initial formation of biofilms.[10]

-

Prepare Bacterial Inoculum:

-